Ethyl 2-hydrazinylacetate dihydrochloride

Description

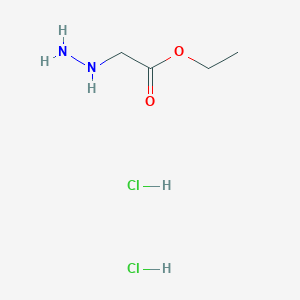

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-hydrazinylacetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c1-2-8-4(7)3-6-5;;/h6H,2-3,5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXBGRMBUZPHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Description

- Step 1: Chloroacetic acid is reacted with hydrazine hydrate and an alkali (such as sodium hydroxide or soda ash) at controlled temperatures (0-25 °C) to form hydrazine sodium acetate.

- Step 2: Water formed during the reaction is removed by concentration and filtration.

- Step 3: The hydrazine sodium acetate is then reacted with absolute ethanol and dry hydrogen chloride gas to perform esterification, producing ethyl 2-hydrazinylacetate dihydrochloride.

- Step 4: Sodium chloride byproduct is separated by filtration, and the product is crystallized from the ethanolic solution by cooling.

- Step 5: The crystalline product is collected by centrifugation and dried.

Key Parameters and Yields

| Parameter | Range/Value |

|---|---|

| Reaction temperature | 0–25 °C |

| Hydrazine hydrate content | 40% to 90% |

| Molar ratio (chloroacetic acid : alkali : hydrazine hydrate) | 1–1.5 : 1 : 2–2.2 |

| Solvent for esterification | Absolute ethanol |

| Product yield | 78% to 98% depending on conditions |

| Purification | Crystallization from ethanolic solution |

Advantages

- High yield (up to 98%)

- Use of relatively inexpensive and readily available starting materials

- Recovery and reuse of ethanol solvent improve cost efficiency

- Reduced environmental impact due to minimized waste discharge

Notes

- The reaction requires careful removal of water before esterification to ensure high purity.

- Sodium chloride formed as a byproduct is easily separated due to solubility differences.

- The process is suitable for industrial scale due to mild conditions and good conversion rates.

Preparation via Protection-Deprotection Strategy Using Ethyl Chloroacetate or Ethyl Bromoacetate

Process Description

- Step 1: Ethyl chloroacetate or ethyl bromoacetate is reacted with tert-butyl carbazate under mild conditions (0–50 °C) in solvents such as dichloromethane, water, acetonitrile, or methanol to form (N'-tert-butoxycarbonyl-hydrazino) ethyl acetate.

- Step 2: The protected intermediate undergoes deprotection and hydrochloride formation by reaction with concentrated hydrochloric acid to yield this compound.

Advantages

- Mild reaction conditions

- High purity and yield

- Economical and environmentally friendly

- Suitable for industrial production due to straightforward steps and scalability

Research Findings

- This method avoids the direct use of hydrazine hydrate in the initial step, which can be hazardous.

- The use of a protecting group (tert-butyl carbazate) allows for better control of reaction specificity and product purity.

- The overall process reduces waste and toxic byproducts compared to older methods.

Notes

- The reaction solvents and conditions can be optimized for yield and purity.

- The method has been patented and demonstrated as industrially viable.

Alternative Method: Reaction with Ethyl 2-Hydrazinylacetate Hydrochloride and Reagents

An example from laboratory synthesis involves:

- Stirring ethyl 2-hydrazinylacetate hydrochloride with a base such as diisopropylethylamine (DIEA) in toluene at room temperature.

- Adding a reagent like 4,4-dimethyl-3-oxopentanenitrile and refluxing overnight.

- Workup includes aqueous extraction, drying, filtration, and concentration to isolate the product.

This method is more focused on downstream functionalization but demonstrates the handling and preparation of ethyl 2-hydrazinylacetate hydrochloride as a key intermediate.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Steps | Yield (%) | Industrial Suitability | Environmental Impact |

|---|---|---|---|---|---|

| Chloroacetic acid + Hydrazine Hydrate + Alkali | Chloroacetic acid, hydrazine hydrate, alkali | Reaction, water removal, esterification, crystallization | 78–98 | High | Moderate (improved by solvent recovery) |

| Protection-Deprotection (tert-butyl carbazate) | Ethyl chloroacetate/bromoacetate, tert-butyl carbazate, HCl | Protection, deprotection, hydrochloride formation | High | Very High | Low (mild conditions, less waste) |

| Direct reaction with DIEA and other reagents | Ethyl 2-hydrazinylacetate hydrochloride, DIEA | Stirring, reflux, extraction | Not specified | Laboratory scale | Moderate |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydrazinylacetate dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the hydrazine moiety.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of hydrazones or oxoacids.

Reduction: Reduction reactions typically yield amines or hydrazines.

Substitution: Substitution reactions can produce a variety of substituted ethyl hydrazinoacetates.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-hydrazinylacetate dihydrochloride is employed in various fields, including medicinal chemistry, biochemistry, and organic synthesis.

Medicinal Chemistry

The compound has shown potential in developing pharmaceuticals due to its biological activities:

- Antiparasitic Activity: Research indicates that derivatives of ethyl 2-hydrazinylacetate can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. Structural modifications have been linked to varying degrees of potency against this parasite, with some derivatives achieving low micromolar IC50 values.

- HIV Replication Inhibition: this compound has been investigated for its ability to inhibit HIV replication in vitro, suggesting its potential role in antiretroviral therapy .

Biochemical Assays

The compound serves as a reagent in biochemical assays, acting as a substrate or inhibitor for specific enzymes involved in metabolic pathways. Its ability to generate reactive nitrogen species may interfere with cellular processes, making it valuable for studying enzyme kinetics and metabolic regulation .

Case Studies

- Inhibition of Trypanosoma brucei : A study demonstrated that specific structural modifications to ethyl 2-hydrazinylacetate led to enhanced activity against Trypanosoma brucei, indicating its potential as a lead compound for drug development against parasitic infections.

- Antiviral Research : Another investigation focused on the compound's role in inhibiting HIV replication, where it was shown to affect viral load significantly in cell cultures, highlighting its promise for further development into therapeutic agents .

Mechanism of Action

The mechanism by which ethyl 2-hydrazinylacetate dihydrochloride exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with molecular targets and pathways involved in metabolic processes.

Comparison with Similar Compounds

Ethyl 2-Chloroacetate Derivatives

Examples :

- Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate (): Contains a hydrazinylidene group (-NH-N=) and a chloro substituent. Unlike the target compound, this derivative features a conjugated hydrazone system and a nitro group, which increases its electrophilicity. Its melting point is 127°C, suggesting higher crystallinity compared to dihydrochloride salts .

- Ethyl 2-arylhydrazono-2-chloroacetates (): These intermediates, such as compounds 90–93, are synthesized via diazonium salt reactions. The chloro group in these compounds is replaced by hydrazine in subsequent steps, analogous to the synthesis of ethyl 2-hydrazinylacetate derivatives. However, the dihydrochloride form of the target compound may improve reaction yields in polar solvents due to enhanced solubility .

Key Differences :

Other Hydrazine Derivatives

Example :

Key Differences :

Dihydrochloride Salts of Amines

Examples :

- (2S)-2,5-Diaminopentanamide Dihydrochloride (): A dihydrochloride salt with two amine groups. While both compounds share the dihydrochloride form, the target compound’s hydrazine moiety confers distinct reactivity (e.g., condensation vs. amide bond formation).

- Dopamine Hydrochloride (): A neurotransmitter salt with a catechol group. Unlike dopamine, this compound lacks aromatic hydroxyls, reducing its redox activity but enhancing its synthetic versatility.

Biological Activity

Ethyl 2-hydrazinylacetate dihydrochloride (CAS No. 6945-92-2) is a compound that has garnered attention in scientific research due to its diverse biological activities and applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₄H₁₁ClN₂O₂

- Molecular Weight: 154.60 g/mol

- Appearance: Light yellow to light orange crystalline powder .

Synthesis:

The compound can be synthesized through the reaction of ethyl chloroacetate with hydrazine under acidic conditions, resulting in the formation of the dihydrochloride salt which enhances its stability and solubility .

Biological Activity

This compound exhibits various biological activities, particularly in medicinal chemistry and biochemistry. The following sections summarize key findings regarding its biological effects.

Antiparasitic Activity

Research has indicated that derivatives of ethyl 2-hydrazinylacetate, including the dihydrochloride form, can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. A study demonstrated that modifications to the hydrazine moiety led to varying degrees of potency against this parasite, highlighting its potential as a lead compound for drug development .

The mechanism by which ethyl 2-hydrazinylacetate exerts its biological effects often involves:

- Enzyme Inhibition: It may act as a substrate or inhibitor for certain enzymes involved in metabolic pathways.

- Formation of Reactive Species: The hydrazine group can generate reactive nitrogen species, which may interfere with cellular processes .

Study on Trypanosoma brucei Inhibition

In a study focusing on Trypanosoma brucei, ethyl 2-hydrazinylacetate was used to synthesize various derivatives that were tested for their antiparasitic activity. The results indicated that specific structural modifications could enhance efficacy, with some compounds achieving IC50 values in the low micromolar range .

HIV Replication Inhibition

Another significant application is in the context of HIV research, where this compound was utilized to develop inhibitors targeting HIV replication. The compound demonstrated promising results in vitro, suggesting its potential role in antiretroviral therapy .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Activity |

|---|---|---|

| Ethyl 2-hydrazinylacetate | 6945-92-2 | Antiparasitic, HIV inhibition |

| Methyl hydrazinocarboxylate | 52605-49-9 | Antimicrobial |

| Phenylhydrazine | 100-63-0 | Antioxidant properties |

This table illustrates how this compound compares with other hydrazine derivatives in terms of biological activity.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-hydrazinylacetate dihydrochloride, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution of ethyl chloroacetate with hydrazine hydrate, followed by hydrochloric acid treatment to isolate the dihydrochloride salt. Key optimization steps include:

- Reagent stoichiometry: Maintaining a 1:2 molar ratio of ethyl chloroacetate to hydrazine to minimize side products like di-substituted hydrazines.

- Temperature control: Conducting reactions at 0–5°C to suppress thermal degradation of hydrazine intermediates.

- Purification: Recrystallization from ethanol/water mixtures (70:30 v/v) to achieve ≥98% purity, confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Methodological Answer: Use a combination of:

- NMR spectroscopy: H NMR (DO, 400 MHz) to confirm hydrazine proton signals (δ 3.2–3.5 ppm) and ester methyl groups (δ 1.2–1.4 ppm).

- Mass spectrometry: ESI-MS in positive ion mode to detect the molecular ion peak [M+H] at m/z 195.00 (calculated exact mass: 195.0018) .

- Elemental analysis: Verify chloride content via argentometric titration to confirm dihydrochloride stoichiometry .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of hydrazine vapors, which are sensitizing and toxic .

- Spill management: Neutralize spills with 10% sodium bicarbonate solution before disposal .

Advanced Research Questions

Q. How does the compound’s reactivity vary under different pH conditions, and how can this inform experimental design?

Methodological Answer:

- Acidic conditions (pH <3): The hydrazine group remains protonated, favoring nucleophilic substitution reactions (e.g., coupling with carbonyl compounds to form hydrazones).

- Neutral/basic conditions (pH >7): Deprotonation of hydrazine increases nucleophilicity but risks ester hydrolysis. Stabilize with non-aqueous solvents (e.g., DMF) and low temperatures (0–4°C) .

- Application example: Use pH 2.5 buffers for synthesizing hydrazone-based probes for bioimaging .

Q. How can researchers resolve contradictions in reported stability data for this compound?

Methodological Answer: Discrepancies in stability studies (e.g., decomposition rates in DMSO vs. water) may arise from:

- Solvent polarity: Hydrazine derivatives degrade faster in polar aprotic solvents due to increased nucleophilic susceptibility.

- Trace metal contamination: Use Chelex-treated water to remove catalytic metal ions that accelerate oxidation.

- Validation: Replicate experiments under inert atmospheres (N) and compare with literature protocols using controlled HPLC-MS stability assays .

Q. What strategies optimize the compound’s use in heterocyclic synthesis (e.g., pyrazoles or triazoles)?

Methodological Answer:

- Cyclocondensation: React with β-ketoesters (e.g., ethyl acetoacetate) at 80°C in ethanol to form pyrazole-3-carboxylates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).

- Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohols yields 1,2,3-triazoles. Optimize Cu(I) catalyst loading (5–10 mol%) to minimize side reactions .

Q. How can analytical methods (e.g., HPLC) be tailored to quantify trace impurities in the compound?

Methodological Answer:

Q. What mechanistic insights explain the compound’s toxicity in cellular assays?

Methodological Answer:

- Reactive oxygen species (ROS): Hydrazine metabolites (e.g., diazenium diols) induce oxidative stress, detectable via DCFH-DA fluorescence assays in HEK293 cells.

- Mitochondrial dysfunction: Measure ATP depletion and cytochrome c release using luminescence and ELISA, respectively.

- Mitigation: Co-treatment with antioxidants (e.g., N-acetylcysteine) reduces cytotoxicity, confirming ROS-mediated toxicity .

Contradictory Data Analysis

Q. How should conflicting reports on the compound’s solubility in polar solvents be addressed?

Methodological Answer: Discrepancies may stem from:

- Hydrate vs. anhydrous forms: The dihydrochloride salt exists as a monohydrate in ambient conditions, reducing apparent solubility. Dry under vacuum (40°C, 24 hrs) for anhydrous testing.

- Ionic strength: Use low-ionic-strength buffers (e.g., 10 mM phosphate) to avoid salting-out effects. Validate via nephelometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.